molecular formula C14H16N2O2 B14159577 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol CAS No. 732251-28-4

5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol

Cat. No.: B14159577
CAS No.: 732251-28-4
M. Wt: 244.29 g/mol
InChI Key: ASCJKZJRMMAOKA-UHFFFAOYSA-N
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Description

5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is an organic compound with the molecular formula C14H16N2O2. This compound is known for its unique structure, which includes a methoxy group, a phenol group, and a pyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 6-methyl-2-aminomethylpyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Scientific Research Applications

5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol can be compared with similar compounds such as:

Properties

CAS No.

732251-28-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

5-methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C14H16N2O2/c1-10-4-3-5-14(16-10)15-9-11-6-7-12(18-2)8-13(11)17/h3-8,17H,9H2,1-2H3,(H,15,16)

InChI Key

ASCJKZJRMMAOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NCC2=C(C=C(C=C2)OC)O

solubility

28 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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